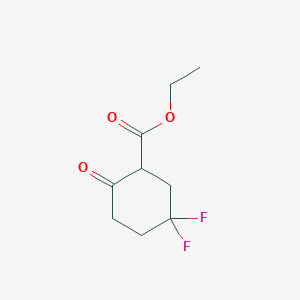

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUYMCKYKODONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCC1=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693634 | |

| Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22515-17-9 | |

| Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS: 22515-17-9) for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands out as a key reagent in this domain. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers and professionals in drug development.

Identified by its CAS number 22515-17-9 , this β-ketoester is a valuable intermediate, particularly recognized for its utility as a protein degrader building block.[1] Its unique structure, featuring a gem-difluoro group on a cyclohexanone ring, presents a versatile platform for creating complex and potent therapeutic agents. The gem-difluoro motif acts as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a nuanced method to alter molecular conformation and electronic properties without drastic changes in steric profile.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and drug design. Below is a summary of the key properties for this compound.

| Property | Value | Source(s) |

| CAS Number | 22515-17-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂F₂O₃ | [1][2][3] |

| Molecular Weight | 206.19 g/mol | [1][2][3] |

| Synonyms | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | [3] |

| Storage | Room temperature | [1][2] |

| PubChem CID | 53362434 | [2] |

While extensive experimental data such as boiling point and density are not widely published for this specific molecule, we can infer properties from its non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8). The analog is a liquid with a density of approximately 1.064 g/mL and a boiling point of 106 °C at 11 mmHg.[4][5] The introduction of the two fluorine atoms is expected to increase both the density and boiling point due to the increased molecular weight and polarity.

Synthesis and Mechanistic Rationale

The synthesis of β-ketoesters is a classic and vital transformation in organic chemistry. The preparation of this compound would logically follow a Claisen condensation-type reaction, a well-established method for forming carbon-carbon bonds. The likely precursor for this synthesis is 4,4-difluorocyclohexanone.

The causality behind this synthetic choice rests on the high reactivity of the α-protons of the ketone, which can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent, such as diethyl carbonate.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the established synthesis of the non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate.[6]

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for enolate formation.

-

-

Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension. The mixture is then gently heated to reflux for 1 hour to ensure complete enolate formation.

-

Rationale: Heating accelerates the deprotonation step. Dropwise addition controls the initial exothermic reaction and hydrogen gas evolution.

-

-

Carboxylation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture, and the solution is maintained at reflux for an additional 2-3 hours.

-

Rationale: Diethyl carbonate serves as the electrophilic source of the ethoxycarbonyl group. An excess ensures the reaction goes to completion.

-

-

Reaction Quench and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the solution is acidic.

-

Rationale: The acid quench neutralizes the remaining base and protonates the resulting enolate to form the final β-ketoester product.

-

-

Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

-

Rationale: Standard extraction and drying procedures isolate the organic product from the aqueous phase and any remaining water.

-

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a sophisticated building block for novel therapeutics. Its structure is particularly relevant in the design of targeted protein degraders and as a bioisosteric replacement for other chemical groups.

Role as a Protein Degrader Building Block

Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. These molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker.

This compound serves as an excellent starting point for synthesizing complex linkers or ligand components. The ketone and ester functionalities provide orthogonal chemical handles for further elaboration.

Caption: Role as a core scaffold in PROTAC design.

The Gem-Difluoro Group as a Bioisostere

The C-F bond is highly polarized and metabolically stable. The gem-difluoro group (CF₂) is a powerful bioisostere for a carbonyl (C=O) group or a gem-dimethyl C(CH₃)₂ group. This substitution can profoundly impact a drug candidate's properties:

-

Metabolic Stability: The CF₂ group is resistant to oxidative metabolism, which can block a common site of degradation and extend the half-life of a drug.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. The gem-difluoro group offers a more subtle modulation compared to, for example, a trifluoromethyl group.

-

Conformational Control: The steric and electronic properties of the CF₂ group can lock the cyclohexane ring into a preferred conformation, which may lead to higher binding affinity and selectivity for its biological target.[7][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like Ethyl 2-oxocyclohexanecarboxylate provide a basis for safe handling procedures.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is stable under normal room temperature conditions.[1][2]

-

First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air. Seek medical attention if symptoms occur.

Conclusion

This compound (CAS: 22515-17-9) is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a reactive β-ketoester system and a strategically placed gem-difluoro group provides medicinal chemists with a powerful scaffold to construct next-generation therapeutics. By leveraging its properties for creating metabolically robust protein degraders and other complex molecules, researchers can address challenging biological targets and push the boundaries of pharmaceutical innovation.

References

-

CP Lab Safety. This compound, 1 gram. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

PubChem. Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Available from: [Link]

-

PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]

-

ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

-

National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-环己酮甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of gem-Difluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful toolset for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-dinal difluoro group (CF2) has garnered significant attention. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands as a pivotal building block in this domain, offering a versatile platform for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its physical properties, synthesis, characterization, and its critical role as a precursor in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a specialized organic compound whose utility in medicinal chemistry is underscored by its distinct structural features. While comprehensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized as follows:

| Property | Value | Source |

| Molecular Formula | C9H12F2O3 | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| CAS Number | 22515-17-9 | [1] |

| Appearance | Not explicitly reported, likely a colorless to pale yellow liquid or low-melting solid | Inferred from analogs |

| Boiling Point | Not experimentally determined in available literature | |

| Melting Point | Not experimentally determined in available literature | |

| Density | Not experimentally determined in available literature | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have limited solubility in water. | Inferred from analogs |

| Storage | Store at room temperature.[1] | [1] |

It is important to note that for its non-fluorinated analog, ethyl 2-oxocyclohexanecarboxylate, the boiling point is reported as 106 °C at 11 mmHg, and the density is approximately 1.060 g/mL.[2] The introduction of the two fluorine atoms is expected to influence these values.

The Strategic Advantage of the gem-Difluoro Group

The introduction of a gem-difluoro moiety at the 5-position of the cyclohexanone ring profoundly influences the molecule's electronic and conformational properties. This strategic fluorination can lead to:

-

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, rendering the position less susceptible to oxidative metabolism.[3]

-

Modulation of Acidity : The electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent protons.[3]

-

Conformational Rigidity : The presence of the CF2 group can restrict the conformational flexibility of the cyclohexane ring, which can be advantageous for optimizing ligand-protein binding.

-

Lipophilicity and Solubility : The effect of gem-difluorination on lipophilicity and aqueous solubility can be complex and is influenced by the overall molecular structure.[3]

Synthesis and Characterization: A Methodological Overview

A likely synthetic approach would involve the deoxofluorination of a suitable precursor, such as ethyl 5-oxo-2-oxocyclohexanecarboxylate.

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)

-

Starting Material Preparation : Synthesis of the precursor, ethyl 5-oxo-2-oxocyclohexanecarboxylate, would be the initial step.

-

Deoxofluorination :

-

To a solution of the precursor in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would be added dropwise at a low temperature (e.g., -78 °C).

-

The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature over several hours.

-

-

Workup and Purification :

-

The reaction would be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer would be separated, and the aqueous layer extracted with the organic solvent.

-

The combined organic layers would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization Techniques

The structural confirmation of this compound would rely on a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would show characteristic signals for the ethyl group (a triplet and a quartet), and complex multiplets for the methylene protons of the cyclohexane ring.

-

¹³C NMR : Would display a peak for the ketone carbonyl, the ester carbonyl, and signals for the carbons of the ethyl group and the cyclohexane ring. The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.

-

¹⁹F NMR : Would exhibit a signal corresponding to the two equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy : A strong absorption band corresponding to the ketone C=O stretch would be expected in the region of 1720-1740 cm⁻¹, and another strong band for the ester C=O stretch around 1735-1750 cm⁻¹.

-

Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block".[1] This designates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[5] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

Caption: The mechanism of action of a PROTAC molecule.

This compound can be chemically modified to serve as a versatile scaffold for the linker or as part of the ligand for the protein of interest. The ketone and ester functionalities provide reactive handles for further chemical transformations, allowing for the attachment of the E3 ligase ligand and the POI-binding moiety. The gem-difluoro group, as previously discussed, can enhance the metabolic stability and modulate the physicochemical properties of the final PROTAC molecule, potentially leading to improved drug candidates.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for similar ketoesters suggest that the compound may cause skin and eye irritation.[6][7] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, such as a fume hood.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of novel therapeutics for targeted protein degradation. Its unique structural features, conferred by the gem-difluoro group, offer significant advantages in optimizing the properties of drug candidates. While a comprehensive public database of its physical and spectroscopic properties is still developing, the methodologies for its synthesis and characterization are well within the realm of modern organic chemistry. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like this compound is poised to grow, paving the way for the next generation of innovative medicines.

References

-

CP Lab Safety. Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. [Link]

-

ResearchGate. (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. [Link]

-

Chemical Society Reviews. Applications of covalent chemistry in targeted protein degradation. [Link]

-

ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C–F Bond Cleavage. [Link]

-

PubMed. Targeted protein degradation: mechanisms, strategies and application. [Link]

-

Pharmaffiliates. This compound. [Link]

-

National Center for Biotechnology Information. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

-

ResearchGate. Potential application of proteolysis targeting chimera (PROTAC) modification technology in natural products for their targeted protein degradation. [Link]

-

PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation: mechanisms, strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Cyclohexanone Scaffolds

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a molecule of significant interest in this domain: Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate.

This gem-difluorinated β-keto ester combines the structural rigidity of a cyclohexane ring with the strategic placement of two fluorine atoms. The CF₂ group acts as a bioisostere for a carbonyl or ether oxygen, and its presence can block sites of metabolic oxidation, a critical consideration in drug design.[1] This guide will provide a comprehensive overview of the synthesis, structural elucidation, and potential applications of this valuable building block for drug discovery professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 22515-17-9 | [2][3] |

| Molecular Formula | C₉H₁₂F₂O₃ | [2] |

| Molecular Weight | 206.19 g/mol | [2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis of this compound

The primary synthetic route to this compound is the intramolecular Dieckmann condensation of a suitable acyclic precursor, diethyl 3,3-difluoropimelate.[4][5] The Dieckmann condensation is a robust and widely used method for the formation of five- and six-membered cyclic β-keto esters.[4][6]

The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group to form a cyclic intermediate. Subsequent elimination of an ethoxide group yields the desired β-keto ester. The overall synthetic strategy can be envisioned as a two-step process: the synthesis of the difluorinated diester precursor, followed by the Dieckmann cyclization.

Experimental Protocol: Dieckmann Condensation of Diethyl 3,3-difluoropimelate (Hypothetical Procedure)

Materials:

-

Diethyl 3,3-difluoropimelate

-

Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., toluene, tetrahydrofuran)

-

Aqueous acid (e.g., HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium ethoxide.

-

Heat the mixture to reflux with vigorous stirring to ensure the base is well dispersed.

-

Slowly add a solution of diethyl 3,3-difluoropimelate in anhydrous toluene to the refluxing mixture.

-

After the addition is complete, continue to heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Structural Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental data for the title compound is not available in the searched literature, the following are predicted chemical shifts and coupling patterns based on the analysis of similar structures.[9]

¹H NMR:

-

Ethyl Group: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

-

Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as complex multiplets in the region of 2.0-3.5 ppm. The protons on the carbons adjacent to the fluorine atoms (C4 and C6) will exhibit splitting due to both proton-proton and proton-fluorine coupling.

-

Methine Proton: The proton at the C2 position, adjacent to the ester and keto groups, is enolizable and its chemical shift and integration may vary depending on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbons: The ketone and ester carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 160-200 ppm.

-

CF₂ Carbon: The carbon bearing the two fluorine atoms will appear as a triplet due to carbon-fluorine coupling.

-

Other Cyclohexane Carbons: The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

-

Ethyl Group Carbons: The O-CH₂ and CH₃ carbons of the ethyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 206.19. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially cleavage of the cyclohexane ring.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the gem-difluoro group at the 5-position of the cyclohexanone ring makes this compound a valuable building block in drug discovery.

Blocking Metabolic Oxidation

A primary application of gem-difluorination is to block metabolically labile C-H bonds.[1] The introduction of the CF₂ group at a position susceptible to oxidation by cytochrome P450 enzymes can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.

Modulation of Physicochemical Properties

The highly electronegative fluorine atoms can influence the acidity of neighboring protons and the overall lipophilicity of the molecule. This modulation of pKa and logP can be critical for optimizing a drug's solubility, permeability, and target engagement.

Scaffold for Further Derivatization

The β-keto ester functionality provides a versatile handle for a wide range of chemical transformations. The acidic α-proton can be readily removed to form an enolate, which can then be alkylated, acylated, or used in various condensation reactions to build more complex molecular architectures. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemists. Its synthesis, leveraging the classical Dieckmann condensation, provides access to a scaffold with a gem-difluoro moiety positioned to enhance metabolic stability and modulate key physicochemical properties. The versatility of the β-keto ester functionality further expands its utility in the synthesis of diverse and complex drug candidates. As the demand for more stable and effective therapeutics continues to grow, the application of such fluorinated scaffolds is poised to play an increasingly important role in the future of drug discovery.

References

-

Anonymous. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine Notes, 1(134). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Spectroscopic Analyses - Developments and Applications. IntechOpen. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Difluoro-N-methoxycyclohexanecarboxamide. Retrieved from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 4,4-difluorocyclohexanecarboxylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0246426). Retrieved from [Link]

-

YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). WO2003051857A2 - Furanone synthesis.

-

YouTube. (2017, December 28). Dieckmann Condensation Reactions and Mechanism (Making ß-Ketoesters). Retrieved from [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. eMagRes, 3(2), 195–208. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.

-

ResearchGate. (n.d.). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 22515-17-9 [m.chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of gem-Difluoroalkenes - ChemistryViews [chemistryviews.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 22515-17-9), a fluorinated β-keto ester of significant interest in synthetic chemistry and drug development.[1][2][3] The incorporation of geminal fluorine atoms onto the cyclohexane ring imparts unique chemical and physiological properties, making rigorous structural characterization essential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural analysis of β-keto esters is fundamental for confirming molecular identity, assessing purity, and understanding dynamic processes such as keto-enol tautomerism.[4][5] Spectroscopic techniques are the cornerstones of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the electronic environment of each nucleus.

Expertise in Action: Causality Behind NMR Experimental Choices

The choice of NMR experiments is dictated by the molecule's structure. For this compound, standard ¹H and ¹³C NMR are essential for the hydrocarbon framework. However, the presence of fluorine makes ¹⁹F NMR indispensable. Fluorine's 100% natural abundance and high gyromagnetic ratio make it a highly sensitive nucleus for NMR analysis.[6][7] Furthermore, heteronuclear coupling between fluorine and both proton (J_HF) and carbon (J_CF) nuclei provides critical through-bond connectivity information, confirming the position of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The geminal fluorine atoms at the C5 position significantly influence the signals of adjacent protons (at C4 and C6) through two-bond (²J_HF) and three-bond (³J_HF) coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1 (CH) | 3.4 - 3.6 | Triplet (t) | J_HH ≈ 6-7 Hz | 1H |

| H3, H4, H6 (CH₂) | 2.2 - 2.8 | Multiplet (m) | J_HH, J_HF | 6H |

| Ethyl CH₂ | 4.1 - 4.3 | Quartet (q) | J_HH ≈ 7.1 Hz | 2H |

| Ethyl CH₃ | 1.2 - 1.4 | Triplet (t) | J_HH ≈ 7.1 Hz | 3H |

Interpretation Insight: The methine proton at C1 is deshielded due to its position between two carbonyl groups (in the enol form) or adjacent to one (in the keto form). The protons on C4 and C6 are expected to show complex multiplets due to coupling with their geminal and vicinal protons, as well as with the two fluorine atoms at C5. The ethyl group presents its classic quartet-triplet pattern.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature is the large one-bond carbon-fluorine coupling (¹J_CF) for C5, which appears as a triplet. Smaller, multi-bond C-F couplings can also be observed for C4 and C6.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C2 (Ketone C=O) | 195 - 205 | Singlet (s) or small multiplet | - |

| Ester C=O | 168 - 172 | Singlet (s) or small multiplet | - |

| C5 (CF₂) | 115 - 125 | Triplet (t) | ¹J_CF ≈ 240-260 Hz |

| C1 (CH) | 50 - 60 | Singlet (s) or small multiplet | - |

| Ethyl CH₂ | 60 - 62 | Singlet (s) | - |

| C3, C4, C6 (CH₂) | 30 - 45 | Singlet (s) or small multiplet | ²J_CF, ³J_CF ≈ 20-30 Hz |

| Ethyl CH₃ | 13 - 15 | Singlet (s) | - |

Interpretation Insight: The carbonyl carbons of the ketone and ester are the most deshielded, appearing furthest downfield.[8] The C5 carbon, directly bonded to two highly electronegative fluorine atoms, is also significantly shifted and exhibits the characteristic large triplet splitting pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. Given the molecular symmetry, the two fluorine atoms at C5 are chemically equivalent and should produce a single resonance. This signal will be split by the four adjacent protons on C4 and C6.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity | Coupling Constants (J, Hz) |

| C5-F₂ | -100 to -110 | Triplet of triplets (tt) or multiplet (m) | ³J_HF ≈ 15-20 Hz |

Interpretation Insight: The chemical shift is typical for geminal difluorides on a saturated ring.[9][10] The multiplicity arises from coupling to the two protons on C4 and the two protons on C6. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds in complex mixtures.[11][12]

Protocol: NMR Sample Preparation and Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.[4]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid (δ = -76.55 ppm) can be used.[4][13][14]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences.

-

Caption: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[4]

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is dominated by strong absorptions from the two carbonyl groups and the carbon-fluorine bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 1735 - 1750 | C=O Stretch | Ester |

| 1710 - 1725 | C=O Stretch | Ketone |

| 1200 - 1250 | C-O Stretch | Ester |

| 1050 - 1150 | C-F Stretch | Geminal Difluoride |

| 2850 - 3000 | C-H Stretch | Aliphatic |

Interpretation Insight: The presence of two distinct, strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a hallmark of a β-keto ester. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl. The C-F stretches are found in the fingerprint region and are usually very strong and sharp, providing clear evidence of fluorination.

Protocol: Acquiring an IR Spectrum (Neat Sample)

-

Instrument Preparation: Ensure the spectrometer's sample compartment is clean and purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[4]

-

Background Scan: Perform a background scan with clean salt plates (e.g., NaCl or KBr) to record the instrument's baseline.

-

Sample Application: Place a single drop of the neat liquid sample onto one salt plate and carefully place the second plate on top to create a thin film.[4]

-

Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular weight is 206.19 g/mol .[1][2]

Interpretation of the Mass Spectrum

In Electron Ionization (EI) MS, the molecular ion (M⁺) is expected at m/z 206. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |

| 206 | [C₉H₁₂F₂O₃]⁺ | Molecular Ion (M⁺) |

| 178 | [M - CO]⁺ | Loss of carbon monoxide |

| 161 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 133 | [M - CO₂C₂H₅]⁺ | Loss of the ethoxycarbonyl radical |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Interpretation Insight: The molecular ion peak confirms the compound's molecular formula. The loss of the ethoxy group (m/z 161) is a very common fragmentation for ethyl esters. Subsequent fragmentation can involve losses of CO or other small neutral molecules, providing a puzzle that helps piece together the original structure.

Visualization: Key Fragmentation Pathways

Caption: Primary fragmentation pathways for the title compound.

Summary and Conclusion

The comprehensive spectral analysis presented in this guide provides an unambiguous structural confirmation of this compound.

| Technique | Key Data and Interpretation |

| ¹H NMR | Signals for aliphatic and ethyl protons, with complex splitting for protons near the CF₂ group. |

| ¹³C NMR | Characteristic signals for ketone, ester, and CF₂ carbons, with a large ¹J_CF coupling constant. |

| ¹⁹F NMR | A single multiplet resonance confirming the presence of two equivalent fluorine atoms. |

| IR | Strong, distinct C=O stretching bands for ketone and ester; strong C-F stretching bands. |

| MS | Molecular ion peak at m/z 206, with characteristic ester and α-cleavage fragmentation patterns. |

This multi-technique approach ensures the highest level of trustworthiness and scientific integrity in the characterization of this important fluorinated building block. The protocols and interpretive insights provided herein are designed to serve as a reliable reference for scientists engaged in the synthesis and application of complex organic molecules.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- ResearchGate. (2025). Mass Spectra of β-Keto Esters.

- Canadian Science Publishing. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50, 2707.

- The Royal Society of Chemistry. (n.d.). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Rhoads, S. J., et al. (1963). The preparation and spectral studies of a series of cyclic β-ketoesters. Tetrahedron, 19, 1625-1644.

- Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.

- National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.

- The Royal Society of Chemistry. (2012). Supporting Information: Sulfoxide-mediated Umpolung of Alkali Halide Salts. Organic & Biomolecular Chemistry.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Blended Chemical. (n.d.). This compound.

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.

- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- The Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. Chemical Communications.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- University of Washington. (n.d.). Fluorine NMR.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- National Institutes of Health. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem.

- CP Lab Safety. (n.d.). Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram.

- Dolbier, W. R. (n.d.). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- ChemicalBook. (n.d.). Ethyl 2-oxocyclohexanecarboxylate synthesis.

- Stoltz, B. M., et al. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech.

- ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- Chem-Impex. (n.d.). Ethyl 2-oxocyclohexanecarboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 2-oxocyclohexanecarboxylate 95%.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- National Institutes of Health. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. PubChem.

- ChemicalBook. (n.d.). Ethyl 2-oxocyclohexanecarboxylate.

- Guidechem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate 1655-07-8 wiki.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. calpaclab.com [calpaclab.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. biophysics.org [biophysics.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. colorado.edu [colorado.edu]

- 14. rsc.org [rsc.org]

The Strategic Imperative of Fluorination in Modern Drug Design: A Technical Guide

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small molecules can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. By leveraging fluorine's unique steric and electronic properties, drug designers can meticulously modulate acidity, lipophilicity, metabolic stability, and target binding affinity. These modifications often lead to significant improvements in potency, selectivity, bioavailability, and overall therapeutic index.[1][2] This guide provides a technical exploration of the core principles behind fluorination in drug design, detailing its impact on key physicochemical properties, outlining strategic synthetic approaches, and presenting case studies that illustrate its transformative power in the development of modern pharmaceuticals.

Introduction: The Rise of the "Magic Bullet" Atom

The prevalence of fluorinated compounds in the pharmaceutical landscape is a testament to their remarkable utility. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a figure that includes many of the top-performing drugs on the market.[3][4] This success is not coincidental but is rooted in the unique and powerful properties of the fluorine atom itself.

Fluorine's defining characteristics include:

-

Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen in many biological contexts with minimal steric perturbation.[5]

-

Extreme Electronegativity: On the Pauling scale, fluorine has the highest electronegativity (3.98), which creates strong, polarized carbon-fluorine (C-F) bonds and induces powerful electronic effects on neighboring functional groups.[5][6]

-

High C-F Bond Strength: The bond between carbon and fluorine is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[6]

These fundamental properties are the basis for the four key advantages that fluorination offers in drug design: enhanced metabolic stability, modulation of acidity/basicity (pKa), fine-tuning of lipophilicity (LogP), and improved binding affinity.[1][5]

The Physicochemical Impact of Fluorine Substitution

The strategic placement of fluorine can dramatically alter a molecule's behavior in a biological system. Understanding these effects is crucial for rational drug design.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver. These enzymes frequently target metabolically vulnerable C-H bonds for oxidation.[6] Replacing a susceptible hydrogen with a fluorine atom effectively "shields" that position. The high strength of the C-F bond makes it resistant to oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[1][5][6]

Case Study: Ezetimibe The cholesterol-lowering drug Ezetimibe incorporates two para-fluorophenyl groups. These fluorine atoms serve to block aromatic hydroxylation, a common metabolic pathway, which improves the drug's metabolic stability and pharmacokinetic profile, ultimately increasing its activity significantly.[7]

| Compound Pair | Property Measured | Non-Fluorinated | Fluorinated | Fold Improvement |

| Ezetimibe Analog | In-vitro Activity | 1x | ~50x | 50 |

| Gefitinib Analog | Bioavailability | Lower | Higher | >1 |

Table 1: Illustrative impact of fluorination on metabolic stability and related properties. Data synthesized from case studies.[4][7]

Modulating Acidity and Basicity (pKa)

Fluorine's powerful inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[6] For a basic amine, placing a fluorine atom on an adjacent carbon will lower its pKa, making it less basic.[8]

This has profound implications for drug properties:

-

Improved Permeability: A less basic compound will be less protonated at physiological pH (7.4). The neutral, uncharged form of a drug is better able to cross lipid cell membranes, leading to improved absorption and bioavailability.[5][8]

-

Reduced P-gp Efflux: P-glycoprotein (P-gp) is an efflux pump that can remove drugs from cells, limiting their efficacy, particularly in the central nervous system (CNS). Lowering the basicity of a drug can reduce its recognition by P-gp, thereby increasing its brain penetration.[8][9]

| Functional Group | Position of Fluorine | pKa (Non-Fluorinated) | pKa (Fluorinated) | ΔpKa |

| Aliphatic Amine | β-position | ~10.5 | ~8.8 | ~ -1.7 |

| Aromatic Amine | ortho-position | ~4.6 | ~3.0 | ~ -1.6 |

Table 2: Typical pKa shifts observed upon fluorination of basic amines. Values are illustrative.[8][9]

Tuning Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for absorption, distribution, metabolism, excretion, and toxicity (ADMET).[10][11] Fluorine's effect on lipophilicity is highly context-dependent.[10][12]

-

Single Fluorine Substitution: Replacing a single hydrogen with fluorine often modestly increases lipophilicity.[6]

-

Polyfluorination: The introduction of groups like trifluoromethyl (CF3) can significantly increase lipophilicity, which can enhance membrane permeability and target binding within hydrophobic pockets.[1][6] However, internal polyfluorination within an alkyl chain can sometimes lead to a counterintuitive decrease in lipophilicity.[12]

Judicious modulation of lipophilicity is a balancing act; while higher lipophilicity can improve membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[5][10]

Caption: Core physicochemical properties modulated by fluorination in drug design.

Influencing Conformation and Binding Affinity

Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms:

-

Favorable Interactions: The polarized C-F bond can participate in dipole-dipole, electrostatic, and even weak hydrogen bonding interactions (C-F···H-N) with amino acid residues in the protein's binding pocket.[6][13]

-

Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, "locking" it into a bioactive conformation that is optimal for binding to the target.[1]

Case Study: Ibrutinib The discovery of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib involved the strategic introduction of a 4-fluorophenoxy group. This modification was found to enhance binding and improve the pharmacokinetic profile of the drug, with structural studies confirming that the fluorine substitution helps to stabilize interactions within a hydrophobic pocket of the BTK enzyme.[1]

Strategic Fluorination in the Drug Discovery Workflow

The timing and method of fluorine introduction are key strategic decisions in a drug discovery program.

"Late-Stage" Fluorination

Traditionally, fluorinated compounds were built from the ground up using fluorinated starting materials. A more modern and efficient approach is "late-stage fluorination," where fluorine is introduced at one of the final steps in a synthetic sequence.[14][15] This strategy allows medicinal chemists to rapidly synthesize a library of fluorinated analogs from a common, complex intermediate, accelerating the structure-activity relationship (SAR) studies needed for lead optimization.[15]

Caption: Comparison of traditional vs. late-stage fluorination workflows.

Key Synthetic Methodologies

A variety of reagents and protocols have been developed to achieve selective fluorination.

This protocol describes a general method for the fluorination of an electron-rich aromatic compound using an electrophilic "F+" source.

Objective: To introduce a fluorine atom onto an activated aromatic ring. Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[16][17] Methodology:

-

Dissolution: Dissolve the aromatic substrate (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

-

Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired fluorinated aromatic compound.

This protocol describes the conversion of an alcohol to a fluoride using a nucleophilic fluoride source.

Objective: To replace a hydroxyl group with a fluorine atom. Reagent: Diethylaminosulfur trifluoride (DAST) or a modern equivalent like Deoxo-Fluor®. Methodology:

-

Setup: To a solution of the alcohol substrate (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) in a flame-dried flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution via syringe. Caution: DAST is toxic and moisture-sensitive.

-

Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

-

Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to isolate the alkyl fluoride.

Advanced Applications and Future Perspectives

Fluorine-18 in Positron Emission Tomography (PET)

The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with an ideal half-life (109.8 minutes) for medical imaging.[5][18] It is widely used in Positron Emission Tomography (PET) to visualize and quantify physiological processes in vivo. The most common ¹⁸F-labeled tracer, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), is used extensively in oncology to detect tumors with high glucose uptake.[15] The development of novel ¹⁸F-labeled tracers is a critical area of research for diagnosing diseases and evaluating the pharmacokinetic distribution of new drug candidates.[18]

The "Dark Side" of Fluorination

While the C-F bond is exceptionally strong, it is not invincible. In certain molecular contexts, drug-metabolizing enzymes can mediate C-F bond cleavage, leading to the release of fluoride ions or the formation of toxic metabolites.[19] For example, long-term use of the antifungal drug voriconazole can lead to elevated plasma fluoride levels, which has been linked to painful periostitis (inflammation of the bone lining).[19] These instances, while relatively rare, underscore the importance of thorough metabolic and toxicological profiling of all fluorinated drug candidates.

Conclusion

Fluorination is a powerful and versatile strategy in drug design, not a mere "decoration." The deliberate and rational incorporation of fluorine allows for the precise tuning of a molecule's physicochemical properties to overcome common challenges in drug development, from poor metabolic stability to low bioavailability. By understanding the fundamental principles that govern fluorine's behavior, medicinal chemists can leverage its unique characteristics to design safer, more effective, and more successful therapeutic agents. The continued development of novel fluorination methods and a deeper understanding of its biological consequences ensure that fluorine will remain a central element in the future of pharmaceutical innovation.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 14. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS No. 22515-17-9). As a key fluorinated building block, particularly in the synthesis of protein degraders and other complex pharmaceutical intermediates, its use is becoming increasingly prevalent in research and development laboratories.[1] This document outlines essential safety protocols, hazard assessments, emergency procedures, and waste management strategies tailored for researchers, scientists, and drug development professionals. The guidance herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive and informed approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a functionalized cyclic ketone whose utility in medicinal chemistry is enhanced by the presence of a gem-difluoro group. This motif is known to favorably modulate properties such as metabolic stability and binding affinity by acting as a bioisostere for a carbonyl or dimethyl group.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | [1][3][4] |

| CAS Number | 22515-17-9 | [1][3][4] |

| Molecular Formula | C₉H₁₂F₂O₃ | [1][3][4] |

| Molecular Weight | 206.19 g/mol | [1][3][4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

| Storage Temperature | Room Temperature or 2-8°C (Supplier dependent) | [1][3][4] |

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) with comprehensive, validated toxicological data for this compound is not widely available in public repositories. Therefore, this assessment is grounded in the known hazards of its close structural analog, Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8), and the general principles of handling fluorinated organic compounds.[5] The toxicological properties of the target compound have not been thoroughly investigated, which necessitates a cautious approach.

2.1 Inferred GHS Hazard Classification

The following classifications are based on the non-fluorinated analog and should be considered the minimum expected hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Inferred from data for Ethyl 2-oxocyclohexanecarboxylate.[5][6][7]

Causality Behind the Hazards:

-

Skin and Eye Irritation: As a ketoester, the compound may react with moisture on skin and mucous membranes. The presence of the electron-withdrawing fluorine atoms can increase the reactivity of the carbonyl groups, potentially leading to irritation upon contact.

-

Respiratory Irritation: Inhalation of aerosols, mists, or vapors can irritate the respiratory tract. While the vapor pressure may be low, operations such as heating or sonicating can increase the concentration in the breathing zone.

2.2 Risk Assessment Workflow

A systematic risk assessment must be performed before any new experimental protocol involving this compound is initiated. This involves not just identifying the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures being performed.

Figure 2: A logic flow diagram for responding to emergencies involving this compound.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to ensure safety and regulatory compliance.

6.1 Waste Segregation and Collection

-

Designated Container: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent materials), must be collected in a dedicated hazardous waste container.

-

Halogenated Waste Stream: As a fluorinated compound, this is considered halogenated organic waste . It must NOT be mixed with non-halogenated solvent waste.

-

Container Requirements: The waste container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure screw-top cap. It must be kept closed at all times except when adding waste.

-

Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.

6.2 Disposal Procedure

-

Do not dispose of this chemical down the drain or in regular trash. [8]* Once the waste container is full, arrange for pickup and disposal through your institution's licensed EHS department or a certified hazardous waste contractor.

Section 7: Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under recommended storage conditions. [5]* Incompatible Materials: Avoid contact with:

-

Strong Bases: Can catalyze decomposition or condensation reactions.

-

Strong Acids: May cause hydrolysis or other reactions.

-

Strong Oxidizing/Reducing Agents: Can lead to vigorous and potentially hazardous reactions. [5][9]* Hazardous Decomposition Products: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and potentially highly toxic hydrogen fluoride (HF). [5]Firefighting personnel must wear self-contained breathing apparatus.

-

References

-

CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Retrieved from [Link]

-

Caesar & Loretz GmbH. (2025). Safety data sheet for Oxetacaine, API. Retrieved from [Link]

-

EHSO. (2025). Chemical Hazards - EHSO Manual 2025-2026. Retrieved from [Link]

-

The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

-

Fluorine notes. (2021). An improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. labsolu.ca [labsolu.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 1655-07-8|Ethyl 2-oxocyclohexanecarboxylate|BLD Pharm [bldpharm.com]

- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate for Advanced Drug Discovery

Introduction: The Emergence of a Key Building Block in Targeted Protein Degradation

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, a fluorinated cyclic β-ketoester, has garnered significant attention within the medicinal chemistry community. Its unique structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, explore potential synthetic strategies, elucidate its critical role in the design of Proteolysis Targeting Chimeras (PROTACs), and discuss relevant analytical methodologies for its characterization.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The gem-difluoro group in this compound can impart desirable characteristics such as increased metabolic stability, altered lipophilicity, and specific conformational constraints. These attributes are particularly advantageous in the design of PROTACs, which are complex molecules requiring precise spatial orientation of their constituent parts to achieve biological activity.[1][2]

Commercial Availability: Securing the Starting Material

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied for professional research and manufacturing use.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Typical Use |

| Pharmaffiliates[3] | 22515-17-9 | C9H12F2O3 | 206.19 | Research and Development |

| CP Lab Safety[4] | 22515-17-9 | C9H12F2O3 | 206.19 | Protein Degrader Building Blocks |

| ChemicalBook[5][6] | 22515-17-9 | C9H12F2O3 | 206.19 | Chemical Synthesis |

It is advisable to contact the suppliers directly for the most current information on pricing, availability, and purity specifications.

Synthetic Strategies: A Roadmap to a Fluorinated Scaffold

While a specific, detailed, and peer-reviewed synthesis protocol for this compound was not prominently available in the surveyed literature, its structure suggests a logical synthetic approach based on established methodologies for the synthesis of related compounds, such as gem-difluorinated cyclohexanes and non-fluorinated β-ketoesters.

A plausible synthetic route would likely involve the introduction of the gem-difluoro moiety onto a pre-existing cyclohexanone ring system, followed by or preceded by the introduction of the ethyl carboxylate group.

Conceptual Synthetic Workflow

A potential synthetic pathway could start from a readily available cyclohexanone derivative. The introduction of the gem-difluoro group at the 5-position is a key transformation. This can be achieved through various fluorination techniques. Subsequently, the ethyl carboxylate group can be introduced at the 2-position, typically via a Claisen condensation or a similar reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Key Synthetic Transformations: The Rationale Behind the Choices

-

Gem-Difluorination: The introduction of a CF2 group onto a carbonyl-containing ring is a common challenge in fluorine chemistry. Several methods can be envisioned:

-

Deoxofluorination: Treatment of a corresponding 5-oxo-cyclohexanecarboxylate precursor with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) could be a direct approach. However, the presence of the β-ketoester functionality might lead to side reactions.

-

From a Diol or Dithiane: Conversion of a 5-hydroxy or 5,5-dithio protected precursor followed by fluorination is another possibility.

-

Ring-Closing Metathesis (RCM): Construction of a difluorinated acyclic precursor followed by RCM to form the cyclohexene ring, and subsequent functional group manipulations, could be a more intricate but potentially effective strategy.

-

-

Carboxylation: The introduction of the ethyl carboxylate group at the α-position of a ketone is a classic transformation.

-

Claisen Condensation: The reaction of 5,5-difluorocyclohexanone with diethyl carbonate in the presence of a strong base (e.g., sodium hydride or sodium ethoxide) would be a standard and efficient method to introduce the desired β-ketoester functionality. The choice of base and solvent is critical to maximize the yield and prevent side reactions.

-

A Chinese patent describes a preparation method for 3-fluoro-4-hydroxycyclohexane carboxylate which involves fluorination and ring-opening/closing reactions, highlighting some of the complex chemistries that can be involved in the synthesis of fluorinated cyclohexane derivatives.[7] Another patent details the epimerization of substituted cyclohexanecarboxylic acids, which could be relevant for controlling stereochemistry if chiral centers are introduced.[8]

Application in Drug Discovery: A Cornerstone for PROTACs

The designation of this compound as a "Protein Degrader Building Block" underscores its primary application in the design and synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]

A PROTAC molecule generally consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by dictating the spatial arrangement of the ternary complex (PROTAC-target protein-E3 ligase).[1][2]

Caption: The role of the linker in PROTAC-mediated protein degradation.

The Strategic Advantage of the 5,5-Difluoro-cyclohexyl Moiety in Linkers

The incorporation of the rigid, gem-difluorinated cyclohexyl scaffold derived from this compound into the linker of a PROTAC can offer several advantages:

-

Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint to the linker, which can be beneficial for pre-organizing the warhead and anchor ligands for optimal binding to their respective proteins and facilitating the formation of a stable and productive ternary complex.[11][12]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to oxidative metabolism. Incorporating this motif can enhance the metabolic stability and pharmacokinetic profile of the PROTAC.

-

Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the lipophilicity and membrane permeability of the PROTAC, which are critical parameters for its cellular uptake and overall efficacy.

-

Vectorial Properties: The defined geometry of the cyclohexyl ring can act as a vector, directing the warhead and anchor moieties into specific spatial orientations. This can be crucial for achieving selectivity for a particular target protein or E3 ligase.

The design of the linker is a critical aspect of PROTAC development, and the use of building blocks like this compound allows for the exploration of a more defined and functional chemical space for linkers beyond simple alkyl or PEG chains.[1][2][10]

Analytical Characterization: Ensuring Quality and Purity

Proposed Analytical Workflow